molecular formula C17H9F3N2O7 B2645550 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one CAS No. 314742-01-3

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B2645550
CAS No.: 314742-01-3
M. Wt: 410.261
InChI Key: OVQWFFKEFWJPIU-UHFFFAOYSA-N
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Description

7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a trifluoromethyl and dinitro-substituted phenoxy group at the 7-position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

The methyl group at the 4-position of the coumarin ring distinguishes this compound from structurally related analogs, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O7/c1-8-4-15(23)29-14-7-10(2-3-11(8)14)28-16-12(21(24)25)5-9(17(18,19)20)6-13(16)22(26)27/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQWFFKEFWJPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2H-chromen-2-one and 2,6-dinitro-4-(trifluoromethyl)phenol.

    Coupling Reaction: The key step involves the coupling of 4-methyl-2H-chromen-2-one with 2,6-dinitro-4-(trifluoromethyl)phenol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chromen-2-one core can interact with hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Coumarin Derivatives

Compound Name Molecular Formula Substituents (Position) Yield (%) Melting Point (°C) Key Features
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one (Target) C₁₇H₉F₃N₂O₇ -CF₃, -NO₂ (phenoxy); -CH₃ (4) N/A N/A Electron-withdrawing groups enhance stability
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one C₂₂H₁₁F₃N₂O₇ -CF₃, -NO₂ (phenoxy); -C₆H₅ (4) N/A N/A Increased steric bulk from phenyl group
7-{3-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]propoxy}-4-methyl-2H-chromen-2-one (16) C₂₈H₂₀Cl₃O₆ -Cl (multiple positions); -CH₃ (4) 80 139–141 High yield; halogenated substituents
7-{4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]butoxy}-4-methyl-2H-chromen-2-one (17) C₂₉H₂₂Cl₃O₆ -Cl (multiple positions); -CH₃ (4) 53 111–113 Lower yield with longer chain

Key Observations:

Substituent Effects on Yield and Synthesis: Halogenated derivatives (e.g., compounds 16–18) exhibit variable yields (53–80%), with longer alkoxy chains (e.g., butoxy in compound 17) correlating with reduced yields, likely due to steric hindrance or solubility challenges during purification .

Melting Points and Physicochemical Properties: Halogenated analogs (compounds 16–18) display melting points between 84–141°C, influenced by crystallinity and intermolecular interactions. The target compound’s melting point is unreported, but trifluoromethyl and nitro groups typically increase melting points compared to non-polar substituents . The phenyl-substituted analog (C₂₂H₁₁F₃N₂O₇) in has a higher molecular weight than the target compound, which may affect solubility and bioavailability .

Spectroscopic and Structural Confirmation: Compounds 16–18 were characterized using IR, NMR, and EIMS, confirming the integrity of the coumarin core and substituent placement.

Biological Activity

7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one, also known by its CAS number 314742-01-3, is a complex organic compound that has garnered attention for its potential biological activities. The structural features, particularly the presence of nitro and trifluoromethyl groups, enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C17H9F3N2O7
  • Molecular Weight : 410.26 g/mol
  • Density : 1.560 g/cm³ (predicted)
  • Boiling Point : 466.7 °C (predicted)

The biological activity of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity through hydrogen bonding interactions with enzyme residues .
  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and disruption of cellular homeostasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAChE IC50 = 10.4 μM; BChE IC50 = 7.7 μM
CytotoxicitySignificant inhibition in MCF-7 and HCT116
Antioxidant ActivityEffective free radical scavenger

Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the mechanisms by which 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one exerts its effects:

  • Study on Enzyme Inhibition : A comparative study on structurally similar compounds revealed that those with trifluoromethyl substitutions demonstrated enhanced inhibitory effects on AChE and BChE due to increased lipophilicity and membrane permeability .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on various cancer cell lines indicated that the compound's structural features significantly influence its ability to induce apoptosis. Specifically, substitutions at the phenyl ring were found to enhance cytotoxicity against specific cancer types .

Q & A

Q. What synthetic routes are recommended for synthesizing 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one, and how are key reaction parameters optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-methyl-7-hydroxycoumarin and 2,6-dinitro-4-(trifluoromethyl)chlorobenzene. Critical parameters include:

  • Solvent selection : Anhydrous DMF enhances reactivity by stabilizing intermediates .
  • Base optimization : K₂CO₃ (2.5 eq) minimizes nitro group reduction while deprotonating the phenolic OH .
  • Temperature control : Maintain 70°C ± 5°C to prevent decomposition .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF (anhydrous)Reactivity ↑
BaseK₂CO₃ (2.5 eq)Side products ↓
Reaction Time18 hoursConversion >95%
Monitoring MethodHPLC/TLC (hexane:EtOAc 7:3)Purity control

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve molecular geometry (e.g., monoclinic P21/c space group) with data collected at 223 K for precision .
  • Multinuclear NMR :
    • ¹H NMR: Coumarin H-3 proton at δ 6.25–6.35 ppm (doublet, J=9.5 Hz) .
    • ¹⁹F NMR: CF₃ group as a singlet at δ -62 to -65 ppm .
  • HRMS : Match [M+H]+ peak to theoretical mass (C₁₇H₁₀F₃N₂O₇: 428.0473) within 3 ppm error .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeatureReference Data
¹³C NMRCoumarin C=O at δ 160–165 ppmδ 163.2 ppm
X-rayUnit cell dimensions (Å)a=22.3701, b=6.8836
HRMSIsotope pattern for CF₃/NO₂m/z 428.0473 [M+H]+

Q. What purification strategies address polarity challenges in this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane:EtOAc (gradient 9:1 → 7:3) . Add 1% acetic acid to reduce tailing .
  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time 14–16 min .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data be resolved during structural validation?

Methodological Answer:

  • Dynamic NMR analysis : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., hindered rotation of the nitroaryl group) .
  • DFT calculations : Compare experimental X-ray bond lengths/angles with B3LYP/6-311+G(d,p)-optimized structures .
  • Overlay experiments : Superimpose crystallographic and NMR-derived structures using software like Mercury .

Q. Table 3: Data Reconciliation Workflow

DiscrepancyResolution StrategyTools/References
Bond length mismatchCompare DFT vs. X-ray dataGaussian, Mercury
Signal splittingVT-NMR in DMSO-d₆ (25–80°C)

Q. What strategies prevent thermal decomposition during thermal analysis (DSC/TGA)?

Methodological Answer:

  • Sealed crucibles : Use hermetic pans to suppress sublimation .
  • Controlled atmosphere : N₂ purge (50 mL/min) prevents oxidative degradation .
  • Heating rate : ≤5°C/min to resolve overlapping thermal events .

Q. Table 4: Thermal Stability Parameters

ConditionOptimal SettingOutcome
Heating Rate5°C/minClear phase transitions
Sample Mass3–5 mgAvoids self-heating
Pre-annealing80°C for 1 hourRemoves solvent

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (e.g., coumarin oxygen vs. nitroaryl ring) .
  • Fukui Functions : Calculate nucleophilic (f⁻) indices to rank reactive sites .
  • Validation : Synthesize derivatives targeting predicted positions and compare yields (e.g., C-3 nitroaryl substitution at 72% yield ).

Q. Table 5: Reactivity Prediction vs. Experimental Data

PositionMEP Charge (e)Predicted ReactivityExperimental Yield
Coumarin C-5-0.42Low15%
Nitroaryl C-3-0.18High72%

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